![molecular formula C9H12ClN3 B6160075 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine CAS No. 1249335-72-5](/img/no-structure.png)
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine
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Description
Synthesis Analysis
Pyrrolidine derivatives, including 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine, are synthesized using various strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine has a molecular weight of 183.64 . It is a powder at room temperature and has a melting point of 96-98°C . Its IUPAC name is 4-chloro-6-(1-pyrrolidinyl)pyrimidine .Safety and Hazards
The safety information for 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine involves the reaction of 4-chloro-6-hydroxypyrimidine with 3-methylpyrrolidine in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "4-chloro-6-hydroxypyrimidine", "3-methylpyrrolidine" ], "Reaction": [ "Step 1: 4-chloro-6-hydroxypyrimidine is reacted with thionyl chloride in the presence of pyridine to form 4-chloro-6-chloropyrimidine.", "Step 2: 4-chloro-6-chloropyrimidine is reacted with 3-methylpyrrolidine in the presence of potassium carbonate and DMF to form 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine.", "Step 3: The product is purified by column chromatography using a suitable solvent system." ] } | |
CAS RN |
1249335-72-5 |
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.7 |
Purity |
0 |
Origin of Product |
United States |
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